4,5,6,7-Tetrafluoro-2-(2,3,4,5,6-pentafluorophenyl)-1,3,2-benzodioxaborole
Overview
Description
4,5,6,7-Tetrafluoro-2-(2,3,4,5,6-pentafluorophenyl)-1,3,2-benzodioxaborole is a highly fluorinated heterocyclic compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high thermal stability and resistance to degradation. This compound is of significant interest in various fields of scientific research due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrafluoro-2-(2,3,4,5,6-pentafluorophenyl)-1,3,2-benzodioxaborole typically involves the reaction of fluorinated phenylboronic acid derivatives with appropriate fluorinated benzodioxaborole precursors. The reaction conditions often include the use of catalysts such as palladium or nickel complexes to facilitate the coupling reactions. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used to dissolve the reactants and provide a suitable medium for the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrafluoro-2-(2,3,4,5,6-pentafluorophenyl)-1,3,2-benzodioxaborole undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride (LiAlH4), and oxidizing agents such as potassium permanganate (KMnO4). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while coupling reactions can produce complex heterocyclic compounds .
Scientific Research Applications
4,5,6,7-Tetrafluoro-2-(2,3,4,5,6-pentafluorophenyl)-1,3,2-benzodioxaborole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: It is being investigated for its potential use in drug development, particularly for its stability and resistance to metabolic degradation.
Mechanism of Action
The mechanism by which 4,5,6,7-Tetrafluoro-2-(2,3,4,5,6-pentafluorophenyl)-1,3,2-benzodioxaborole exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites, leading to inhibition or modulation of enzyme activity. The pathways involved may include disruption of metabolic processes or interference with signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrafluoro-2-(pentafluorophenyl)-2H-isoindole-1,3-dione: This compound shares a similar fluorinated structure but differs in its core heterocyclic framework.
2,3,5,6-Tetrafluoroterephthalonitrile: Another fluorinated compound with applications in material science and organic synthesis.
Uniqueness
4,5,6,7-Tetrafluoro-2-(2,3,4,5,6-pentafluorophenyl)-1,3,2-benzodioxaborole is unique due to its combination of a benzodioxaborole core with extensive fluorination. This structure imparts exceptional stability and reactivity, making it a valuable compound for various advanced applications .
Properties
IUPAC Name |
4,5,6,7-tetrafluoro-2-(2,3,4,5,6-pentafluorophenyl)-1,3,2-benzodioxaborole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12BF9O2/c14-2-1(3(15)5(17)6(18)4(2)16)13-23-11-9(21)7(19)8(20)10(22)12(11)24-13 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDCPIHFCQTURV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2=C(O1)C(=C(C(=C2F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12BF9O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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